5'-Deoxyadenosine

Enzyme Kinetics Cofactor Competition Structural Biology

Select 5'-Deoxyadenosine (CAS 4754-39-6) for its non-substitutable role in radical SAM enzyme studies and MTA/SAH nucleosidase assays. Its unique 5'-deoxy modification defines specific enzyme interactions critical for anti-infective drug discovery. Do not substitute with generic nucleosides. Ensure experimental validity. Request a quote for custom bulk requirements.

Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
CAS No. 4754-39-6
Cat. No. B1664650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Deoxyadenosine
CAS4754-39-6
Synonyms5'-dAdo nucleoside
5'-deoxyadenosine
Molecular FormulaC10H13N5O3
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
InChIKeyXGYIMTFOTBMPFP-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5'-Deoxyadenosine (CAS 4754-39-6): A Differentiated Purine Nucleoside for Specialized Biochemical and Enzyme Kinetic Studies


5'-Deoxyadenosine (5'-dAdo; CAS 4754-39-6) is a chemically distinct nucleoside analog characterized by the absence of a hydroxyl group at the 5' position of the ribose sugar, unlike its parent compound adenosine [1]. It is not a generic metabolite but a specific intermediate and byproduct of S-adenosylmethionine (SAM)-dependent radical reactions and a key substrate/inhibitor for specialized bacterial nucleosidases [2]. This unique chemical structure fundamentally differentiates its biological activity and handling from other deoxynucleosides, making it a critical, non-substitutable tool for specific, high-precision research applications [3].

Why 5'-Deoxyadenosine Cannot Be Replaced by Adenosine, 2'-Deoxyadenosine, or Other Nucleoside Analogs


Substituting 5'-deoxyadenosine with generic nucleosides like adenosine, 2'-deoxyadenosine, or even the structurally related 5'-methylthioadenosine (MTA) is scientifically invalid and leads to experimental failure. The 5'-deoxy modification dictates a unique, non-overlapping set of enzyme targets and metabolic fates. For instance, while adenosine acts as a standard agonist at multiple receptor subtypes, 5'-deoxyadenosine exhibits a distinct, low-affinity binding profile or no activity at all, as demonstrated by its inability to inhibit ethanolamine ammonia-lyase despite forming an enzyme complex [1]. Similarly, it is a potent, specific inhibitor of MTA phosphorylase, with a different potency and mechanism than its analogs [2]. Its role as a product inhibitor of radical SAM enzymes is a unique regulatory function that cannot be replicated [3]. These marked differences in target engagement and metabolic processing mean that experimental data, assay validity, and drug discovery outcomes are strictly contingent on using the correct 5'-deoxyadenosine compound.

5'-Deoxyadenosine (CAS 4754-39-6) Product-Specific Quantitative Evidence Guide


Enzymatic Inhibition vs. Adenosine: Target-Specific Binding and Ki for Ethanolamine Ammonia-Lyase

5'-Deoxyadenosine is a potent, competitive inhibitor of the adenosylcobalamin-dependent enzyme ethanolamine ammonia-lyase, a property not shared by adenosine. NMR spectroscopy and enzyme assays reveal that 5'-deoxyadenosine forms a complex with the enzyme (Kd = 3.0 mM) and inhibits catalytic activity with a Ki of 2.7 mM, directly competing with the cofactor adenosylcobalamin. In stark contrast, under identical experimental conditions, adenosine, despite also forming an enzyme complex (Kd = 3.5 mM), had no measurable inhibitory effect on the enzyme's catalytic activity [1]. This demonstrates a critical, target-specific functional difference that is essential for studies on this enzyme class.

Enzyme Kinetics Cofactor Competition Structural Biology

Adenosine Receptor Binding Profile: Differentiation from High-Affinity Agonists

Unlike adenosine, which acts as a high-affinity agonist at adenosine receptors, 5'-deoxyadenosine exhibits a significantly lower affinity, confirming its role as a distinct pharmacological tool rather than a simple agonist. In radioligand displacement assays using rat brain membranes, 5'-deoxyadenosine bound to the adenosine A1 receptor with a Ki of 269 nM [1]. This contrasts sharply with adenosine's potent agonist activity (ED50 ≈ 15 μM for a functional response in human fibroblasts), highlighting a different molecular interaction [2]. Furthermore, its affinity for the A3 receptor subtype is even lower (Ki = 2.83 μM), underscoring a consistent pattern of low-affinity binding across receptor subtypes [3].

GPCR Pharmacology Receptor Binding Ligand Discovery

Superior Substrate for MTA Phosphorylase: Differential Cleavage Rates vs. MTA and Adenosine

In studies of purine salvage pathways, 5'-deoxyadenosine is the preferred substrate for human liver methylthioadenosine (MTA) phosphorylase, an enzyme involved in polyamine biosynthesis and a target for anti-cancer therapy. When the relative phosphorolytic cleavage rates of various nucleoside analogs were compared, the specific activity followed a clear descending order: 5'-deoxyadenosine > 5'-iodo-5'-deoxyadenosine > MTA > adenosine [1]. This quantitative ranking unequivocally establishes that 5'-deoxyadenosine is cleaved more efficiently than both its close analog MTA and the parent compound adenosine, demonstrating a superior, enzyme-specific kinetic profile.

Polyamine Metabolism Enzyme Specificity Cancer Research

Unique Role as a Product Inhibitor of Radical SAM Enzymes

5'-Deoxyadenosine is a conserved and potent product inhibitor of its own biosynthetic machinery: the radical S-adenosylmethionine (SAM) superfamily of enzymes. This negative feedback inhibition is a fundamental regulatory mechanism that is specific to 5'-deoxyadenosine and is not replicated by other SAM cleavage products like S-adenosylhomocysteine (SAH) [1]. The accumulation of 5'-deoxyadenosine leads to direct inhibition of radical SAM enzymes, which are essential for numerous bacterial processes including the biosynthesis of vitamins (biotin and lipoic acid) . This necessitates dedicated cellular salvage pathways to prevent toxicity, a selective pressure not observed for other nucleoside byproducts [2].

Radical SAM Enzymes Bacterial Metabolism Enzyme Regulation

Validated Research and Industrial Application Scenarios for 5'-Deoxyadenosine


Radical SAM Enzyme Mechanism and Inhibitor Screening

5'-Deoxyadenosine is the essential tool for characterizing the catalytic cycle and regulation of the radical SAM enzyme superfamily. As a specific product inhibitor, it is used in biochemical assays to study feedback inhibition and to screen for novel compounds that can disrupt its binding or mitigate its inhibitory effects, which is directly relevant to anti-infective drug discovery [1].

MTA/SAH Nucleosidase Functional Assays and Drug Development

This compound is a primary and validated substrate for bacterial MTA/SAH nucleosidases, which are key enzymes in quorum sensing and polyamine metabolism. Researchers utilize 5'-deoxyadenosine in kinetic assays to measure enzyme activity, study the mechanism of N-ribosidic bond cleavage, and screen for transition-state analog inhibitors with potential as novel antibiotics [2].

Polyamine and Methionine Salvage Pathway Elucidation

Given its role as the preferred substrate for MTA phosphorylase, 5'-deoxyadenosine is indispensable for dissecting the complex metabolic pathways of polyamine synthesis and methionine salvage in both mammalian and microbial systems. Its use in enzyme kinetics studies provides precise data on substrate flux and pathway regulation that cannot be obtained with adenosine or MTA [3].

Adenosine Receptor Subtype Differentiation and GPCR Probe

In GPCR pharmacology, 5'-deoxyadenosine is employed as a low-affinity ligand or negative control for adenosine receptor binding assays. Its distinct Ki values for A1 and A3 receptor subtypes make it useful for profiling the specificity of novel synthetic agonists or antagonists, ensuring that receptor subtype selectivity is accurately characterized [4].

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